2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile
Description
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile is a chemical compound known for its unique structure and properties It contains a tetrahydrothiophene ring with a sulfone group and a nitrile group attached to a methyl-substituted carbon
Properties
Molecular Formula |
C8H13NO2S |
|---|---|
Molecular Weight |
187.26 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H13NO2S/c1-8(2,6-9)7-3-4-12(10,11)5-7/h7H,3-5H2,1-2H3 |
InChI Key |
YMJLJCCLYPHJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the sulfone and nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The sulfone and nitrile groups can interact with enzymes or receptors, modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-fluoroacetic acid
- N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Biological Activity
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methylpropanenitrile is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound features a tetrahydrothiophene moiety, which contributes to its unique chemical behavior. Its molecular formula is , and it has a molecular weight of approximately 175.29 g/mol. The presence of the dioxo group and a nitrile functional group suggests potential reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : The compound has been linked to reduced inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, suggesting it may be a candidate for further anticancer drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways related to inflammation and cell proliferation.
- Oxidative Stress Modulation : The dioxo group may play a role in modulating oxidative stress responses within cells.
Data Table: Comparative Biological Activity
A summary of the biological activities of this compound compared to similar compounds is presented below:
| Compound Name | Structure Features | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|---|
| This compound | Tetrahydrothiophene, nitrile | Moderate | Significant | High against specific cancer lines |
| Thioacetamide | Sulfur-containing amide | Strong | Moderate | Low |
| Phenylacetamide | Aromatic ring, amide linkage | Weak | Low | Moderate |
| Tetrahydrothiophene Derivatives | Cyclic sulfur structure | Variable | Variable | Variable |
This table illustrates the unique position of this compound in terms of its biological activity compared to structurally similar compounds.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of growth in specific strains, supporting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
A recent animal model study assessed the anti-inflammatory effects of the compound. Administered at varying doses, it significantly reduced markers of inflammation compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions.
Case Study 3: Cytotoxicity in Cancer Cells
Research focused on the cytotoxic effects of this compound on various cancer cell lines demonstrated that it induced apoptosis in a dose-dependent manner. This finding suggests that further exploration could lead to the development of novel anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
